- Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles via Heteroannulation Reaction and of 2-Substituted 5-Azaindoles through Domino Sila-Sonogashira/5-Endo Cyclization, Journal of Organic Chemistry, 2012, 77(11), 5006-5016
Cas no 800402-12-4 (2-chloro-5-iodopyridin-4-amine)
800402-12-4 structure
Product Name:2-chloro-5-iodopyridin-4-amine
Número CAS:800402-12-4
MF:C5H4ClIN2
Megavatios:254.45613193512
MDL:MFCD09834661
CID:823710
PubChem ID:45480366
Update Time:2024-10-27
2-chloro-5-iodopyridin-4-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloro-5-iodo-4-pyridinamine
- 4-Amino-2-chloro-5-iodopyridine
- 2-CHLORO-5-IODOPYRIDIN-4-AMINE
- 2-Chloro-5-iodo-pyridin-4-ylamine
- 2-CHLORO-5-IODO-PYRIDINE-4-YLAMINE
- 4-Pyridinamine, 2-chloro-5-iodo-
- 2-chloro-5-iodo-4-pyridylamine
- 2-chloro-4-amino-5-iodopyridine
- 2-Chloro-5-iodo-4-pyridineamine
- DEJUUKULVAIMNF-UHFFFAOYSA-N
- 2-chloro-5-iodo-pyridin-4-amine
- 2-chloro-5-iodopyridin-4-ylamine
- BCP18368
- 2-Chloro-5-iodo-4-pyridinamine (ACI)
- PB25202
- EN300-100823
- AKOS005073252
- 800402-12-4
- BB 0260242
- CS-W000564
- AM20061516
- 2-chloro-5-iodo-pyridin-4-yl-amine
- DTXSID20670325
- J-514321
- LD-0208
- SCHEMBL441657
- MFCD09834661
- SY039098
- 2-CHLORO-5-IODO-4-AMINOPYRIDINE
- FT-0660137
- A864758
- Cyclopropylmethanesulfonyl chloride
- STL556276
- BBL102473
- DB-000515
- 2-chloro-5-iodopyridin-4-amine
-
- MDL: MFCD09834661
- Renchi: 1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
- Clave inchi: DEJUUKULVAIMNF-UHFFFAOYSA-N
- Sonrisas: ClC1C=C(N)C(I)=CN=1
Atributos calculados
- Calidad precisa: 253.91100
- Masa isotópica única: 253.91077g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 101
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 38.9
- Xlogp3: 1.8
Propiedades experimentales
- Punto de fusión: 126-127°
- PSA: 38.91000
- Logp: 2.50300
- Sensibilidad: Light Sensitive
2-chloro-5-iodopyridin-4-amine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-5-iodopyridin-4-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015406-5g |
4-Amino-2-chloro-5-iodopyridine |
800402-12-4 | 95% | 5g |
$228.16 | 2023-09-01 | |
| Alichem | A029015406-10g |
4-Amino-2-chloro-5-iodopyridine |
800402-12-4 | 95% | 10g |
$408.82 | 2023-09-01 | |
| Alichem | A029015406-25g |
4-Amino-2-chloro-5-iodopyridine |
800402-12-4 | 95% | 25g |
$855.48 | 2023-09-01 | |
| ChemScence | CS-W000564-1g |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 98.73% | 1g |
$43.0 | 2021-09-02 | |
| ChemScence | CS-W000564-5g |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 98.73% | 5g |
$72.0 | 2022-04-26 | |
| ChemScence | CS-W000564-10g |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 98.73% | 10g |
$126.0 | 2022-04-26 | |
| ChemScence | CS-W000564-25g |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 98.73% | 25g |
$230.0 | 2022-04-26 | |
| TRC | C349543-50mg |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 50mg |
$ 50.00 | 2022-03-28 | ||
| TRC | C349543-100mg |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 100mg |
$ 65.00 | 2022-03-28 | ||
| TRC | C349543-500mg |
2-Chloro-5-iodo-4-pyridinamine |
800402-12-4 | 500mg |
$ 135.00 | 2022-03-28 |
2-chloro-5-iodopyridin-4-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Water ; 4 d, pH 5.5, 75 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; overnight, 82 °C
Referencia
The Synthesis of 3,3-Dimethyl Aza- and Diazaindolines Using a Palladium-Catalysed Intramolecular Reductive Cyclisation
,
Synlett,
2015,
26(18),
2570-2574
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 60 - 70 °C
Referencia
- Potent 4-amino-5-azaindole factor VIIa inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4567-4570
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 4 h, rt → 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives, Journal of Molecular Structure, 2015, 1081, 85-95
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 4 h, rt → 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation, European Journal of Medicinal Chemistry, 2014, 77, 288-297
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 4 h, 70 °C
Referencia
- Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases, European Journal of Medicinal Chemistry, 2017, 131, 275-288
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 3 h, 80 °C
Referencia
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors
,
Journal of Medicinal Chemistry,
2012,
55(22),
10229-10240
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: Pentane ; 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
Referencia
Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)
,
Journal of Medicinal Chemistry,
2016,
59(11),
5221-5237
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Iodine , Sulfuric acid, silver(2+) salt (1:1) Solvents: Ethanol ; 72 h, rt
Referencia
Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I)
,
Bioorganic & Medicinal Chemistry Letters,
2011,
21(23),
7107-7112
2-chloro-5-iodopyridin-4-amine Raw materials
2-chloro-5-iodopyridin-4-amine Preparation Products
2-chloro-5-iodopyridin-4-amine Literatura relevante
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
800402-12-4 (2-chloro-5-iodopyridin-4-amine) Productos relacionados
- 1447227-69-1(2-Chloro-5-iodo-N-propan-2-ylpyridin-4-amine)
- 909036-46-0(2-Chloro-3-iodopyridin-4-amine)
- 1171919-00-8(2-Chloro-3,5-diiodopyridin-4-amine)
- 1363380-53-3(2-chloro-5-iodopyridine-3,4-diamine)
- 8002-24-2(2-Chloro-5-iodo-4-pyridinamine)
- 1235873-11-6(2,6-Dichloro-3-iodopyridin-4-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Proveedores recomendados
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos